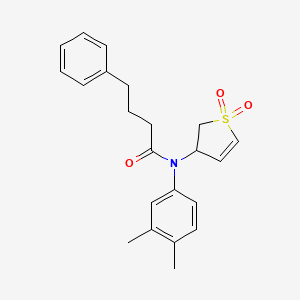

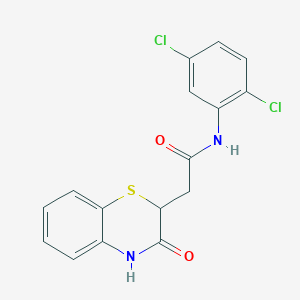

![molecular formula C22H19N3O4S B2644287 methyl 4-(2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate CAS No. 941926-25-6](/img/structure/B2644287.png)

methyl 4-(2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C22H19N3O4S and its molecular weight is 421.47. The purity is usually 95%.

BenchChem offers high-quality methyl 4-(2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Discovery

Methyl 4-(2-benzamido-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate is a part of the benzo[d]thiazole group, which is widely used in synthetic and medicinal chemistry. This compound is utilized as a building block in drug discovery due to its potential to be substituted at various positions, allowing for exploration in chemical space around the molecule studied as a ligand for targeted therapies. This flexibility aids in the synthesis of new compounds with potential bioactivities (Durcik et al., 2020).

Material Science and Energy Storage

In the field of material science, derivatives of methyl benzoate, such as cyclopentadithiophene and methyl-2,5-dibromobenzoate, have been copolymerized for use in lithium-ion batteries. The benzoate unit in these compounds is converted to a carboxyl group through saponification, which then helps in fabricating anode electrodes with enhanced stability and specific capacity (Wang et al., 2017).

Cancer Research

Research in cancer therapeutics has included the synthesis of novel thiazolidinone-based conjugates that exhibit antiproliferative effects on human leukemic cells. Methyl 3-methoxy-4-(4-oxo-3-(5-(piperazin-1-yl)pyridin-2-yl)thiazolidin-2-yl)benzoate, a derivative, has shown potent activity against different cell lines, demonstrating its potential in cancer treatment (Kumar et al., 2014).

Organic Chemistry and Synthesis

In organic chemistry, the compound has been used in the synthesis of various intermediates. For instance, 2,4-disubstituted-5-acetoxythiazoles, derived from methyl benzoates, have been prepared and used to synthesize thiazolones and trisubstituted thiazoles, highlighting its role in the creation of chemical libraries (Qiao et al., 2008).

Photochemical Studies

The compound has been involved in photochemical studies, where its derivatives are used to investigate photoreactions in the presence of singlet oxygen. These studies contribute to the understanding of photochemical processes and their potential applications (Mahran et al., 1983).

Crystal Engineering

Methyl 2-(carbazol-9-yl)benzoate, a related compound, is notable for its use in crystal engineering. It crystallizes in a unique way and, under high pressure, transforms to a different structure. Such studies are crucial for understanding molecular conformations and designing materials with desired properties (Johnstone et al., 2010).

Eigenschaften

IUPAC Name |

methyl 4-[(2-benzamido-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4S/c1-29-21(28)14-7-9-15(10-8-14)23-20(27)16-11-12-17-18(16)24-22(30-17)25-19(26)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,23,27)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLJZHYBQJUBSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2644205.png)

![(Z)-3-[1-(2-Chloroethyl)pyrazol-4-yl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2644207.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2644210.png)

![Lithium;2-[2-(thiolan-2-ylmethylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2644213.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)urea](/img/structure/B2644214.png)

![1-Cyclopropyl-3-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2-dihydropyrazin-2-one](/img/structure/B2644227.png)